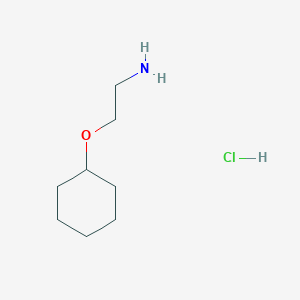

2-(Cyclohexyloxy)ethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXZQIXNOIOPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672571 | |

| Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-70-0 | |

| Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)cyclohexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Cyclohexyloxy)ethylamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Cyclohexyloxy)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1193387-70-0) is an organic compound of interest within the fields of pharmaceutical and chemical synthesis.[1] Structurally, it is a primary amine featuring a cyclohexyloxy ether group, supplied as a hydrochloride salt to enhance stability and aqueous solubility.[2] Its utility is often found as a versatile building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development settings.

This guide provides a detailed overview of the core physicochemical properties of this compound, outlines a standard protocol for one of its key characterization methods, and offers insights grounded in established chemical principles.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in various experimental and processing conditions. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1193387-70-0 | [1][3] |

| Molecular Formula | C₈H₁₈ClNO | [1][3] |

| Molecular Weight | 179.69 g/mol | [1][3] |

| IUPAC Name | 2-(cyclohexyloxy)ethanamine hydrochloride | [3] |

| Physical Form | Solid | |

| Purity | Commonly available at ≥95%, 97%, or 98% | [1][3] |

| Storage Conditions | Room temperature, under an inert and dry atmosphere | [1] |

| Solubility | The hydrochloride salt form suggests enhanced solubility in water.[2] A structurally similar compound, 2-cyclohexyl-ethylamine hydrochloride, is noted to be soluble in water.[4] |

Note: Specific quantitative data for melting point, boiling point, and density are not consistently available in public databases and may require experimental determination.

Spectroscopic Profile (Theoretical)

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying functional groups. For this compound, the following absorption bands would be expected:

-

N-H Stretching: A broad band in the region of 3000-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclohexyl and ethyl groups.

-

C-O-C Stretching: A strong, distinct peak in the fingerprint region, typically around 1100-1200 cm⁻¹, indicating the ether linkage.

-

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ from the bending vibration of the ammonium group.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the hydrogen atom environment in the molecule. In a suitable deuterated solvent like D₂O, the following signals can be anticipated:

-

Cyclohexyl Protons (-C₆H₁₁): A complex series of overlapping multiplets in the upfield region, approximately 1.0-2.0 ppm. The proton on the carbon attached to the ether oxygen (-O-CH-) would be further downfield than the others within this group.

-

Ether-linked Methylene Protons (-O-CH₂-): A triplet expected around 3.5-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

Amine-linked Methylene Protons (-CH₂-NH₃⁺): A triplet slightly downfield from the other methylene group, likely in the 3.0-3.5 ppm range, influenced by the adjacent positively charged nitrogen.

-

Ammonium Protons (-NH₃⁺): The protons on the nitrogen may appear as a broad singlet. In D₂O, these protons would exchange with deuterium, causing the signal to disappear, which is a key diagnostic test.

Experimental Protocol: Melting Point Determination

The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Causality in Protocol Design

This protocol is designed as a self-validating system. The use of a calibrated thermometer and a slow, controlled heating rate are essential for accuracy and reproducibility. The observation of the initial and final melting points provides a range, which is a more trustworthy indicator of purity than a single temperature.

Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under a vacuum.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom. Proper packing is crucial to avoid air pockets that disrupt uniform heating.

-

-

Melting Point Apparatus Setup:

-

Use a calibrated digital melting point apparatus (e.g., a Melt-Temp or similar device). Calibration against standards with known melting points (e.g., benzoic acid, urea) ensures the trustworthiness of the measurements.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Set a rapid heating rate initially to approach the expected melting point quickly.

-

Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Analysis:

-

Allow the apparatus to cool completely before performing another measurement.

-

Perform the measurement in triplicate to ensure reproducibility and report the average range.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: To maintain its integrity, the compound should be stored at room temperature in a tightly sealed container, protected from moisture and under an inert atmosphere.[1]

Conclusion

This compound is a valuable chemical intermediate whose utility in scientific research is underpinned by its distinct physical properties. Accurate characterization, beginning with fundamental attributes like molecular weight, physical state, and melting point, is the foundation of reliable and reproducible science. The protocols and theoretical data presented in this guide serve as a comprehensive resource for researchers, enabling safer handling, informed experimental design, and the successful application of this compound in the synthesis of novel molecules.

References

- MySkinRecipes. This compound. [Link]

Sources

2-(Cyclohexyloxy)ethylamine hydrochloride chemical structure

An In-depth Technical Guide to 2-(Cyclohexyloxy)ethylamine Hydrochloride: Structure, Synthesis, Analysis, and Applications

Introduction

This compound is a primary amine salt featuring a cyclohexyl ether moiety. While not a widely studied compound in its own right, its chemical structure represents a confluence of functionalities commonly employed in medicinal chemistry and organic synthesis. The presence of a lipophilic cyclohexyl group, a flexible ether linkage, and a protonated primary amine makes it a valuable building block for creating more complex molecules with potential therapeutic applications.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential utility for researchers and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is the foundation for its effective use in a research and development setting.

Chemical Structure and Nomenclature

The molecule consists of a cyclohexane ring linked via an ether oxygen to an ethylamine backbone. As a hydrochloride salt, the amine group is protonated, with a chloride counter-ion.

-

IUPAC Name: 2-(cyclohexyloxy)ethan-1-amine hydrochloride[3]

-

Synonyms: 2-(Cyclohexyloxy)ethanamine hydrochloride, (2-Aminoethoxy)cyclohexane hydrochloride[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in various solvents and experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO | [1][3] |

| Molecular Weight | 179.69 g/mol | [1][3][4] |

| Appearance | Typically a white to off-white solid | Inferred from similar amine hydrochlorides[6][7] |

| Solubility | Soluble in water | Inferred from amine salt properties[6][7][8] |

| Storage Condition | Room temperature, inert atmosphere | [4] |

Synthesis and Manufacturing Strategy

The synthesis of this compound can be approached through established organic chemistry reactions. The most logical pathway involves a Williamson ether synthesis followed by conversion to the hydrochloride salt. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process. The first step is the formation of the ether linkage, and the second is the salt formation. The causality behind this choice is the robustness and high functional group tolerance of the Williamson ether synthesis for this type of transformation.

Caption: Synthetic workflow for this compound.

Exemplary Experimental Protocol

This protocol describes a self-validating system where the outcome of each step informs the next. The choice of reagents and conditions is designed to maximize yield and purity.

Step 1: Synthesis of 2-(Cyclohexyloxy)ethylamine (Free Base)

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). The inert atmosphere is critical to prevent the reaction of the strong base with atmospheric moisture.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of sodium hydride (NaH, 60% dispersion in mineral oil).

-

Alkoxide Formation: Cyclohexanol, dissolved in anhydrous THF, is added dropwise to the NaH suspension at 0 °C. The reaction is then allowed to warm to room temperature and stirred until hydrogen gas evolution ceases. This signifies the complete formation of the sodium cyclohexoxide intermediate.

-

Nucleophilic Substitution: A solution of 2-chloroethylamine hydrochloride in a suitable solvent is neutralized with a base (e.g., NaOH) and the resulting free amine is extracted into an organic solvent. This free 2-chloroethylamine solution is then added dropwise to the sodium cyclohexoxide solution. The mixture is heated to reflux for several hours to drive the Sₙ2 reaction to completion.

-

Work-up and Purification: After cooling, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield the pure free base, 2-(cyclohexyloxy)ethylamine.

Step 2: Formation of this compound

-

Dissolution: The purified 2-(cyclohexyloxy)ethylamine is dissolved in a dry, non-polar organic solvent such as diethyl ether or isopropyl alcohol (IPA).

-

Acidification: A solution of hydrochloric acid in ether (or IPA) is added dropwise with stirring. The hydrochloride salt is typically insoluble in these solvents.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted free base, and dried under vacuum to yield the final product, this compound.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This combination of methods forms a self-validating system.

Caption: A multi-technique workflow for analytical validation.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl, ethyl, and amine protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight unique carbon atoms in the molecule.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| Cyclohexyl C-H (O-CH) | ~3.2 - 3.5 | ~75 - 80 | Deshielded by the adjacent ether oxygen. |

| Cyclohexyl CH₂ | ~1.1 - 1.9 | ~23 - 35 | Typical aliphatic range for a cyclohexane ring. |

| Methylene (O-CH₂) | ~3.6 - 3.8 | ~68 - 72 | Deshielded by the ether oxygen. |

| Methylene (CH₂-N) | ~3.0 - 3.3 | ~40 - 45 | Deshielded by the protonated amine group. |

| Amine (NH₃⁺) | Broad, ~7.5 - 8.5 | N/A | Broad signal due to proton exchange and quadrupolar effects. |

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern, confirming the overall composition.

-

Molecular Ion: For the free base (C₈H₁₇NO), the expected molecular ion peak [M]⁺ would be at m/z 143.13.[5]

-

Key Fragmentation: A primary fragmentation pathway for alkyl amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in a prominent base peak at m/z 30 ([CH₂NH₂]⁺).[9] Another likely fragmentation is the loss of the ethylamine side chain, leading to a cyclohexoxy cation or related fragments.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the N-H stretching region is particularly informative.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amine Salt) | 2800 - 3200 | Strong, very broad band |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, sharp |

| C-O Stretch (Ether) | 1070 - 1150 | Strong |

Chromatographic Methods

Gas Chromatography (GC) Direct analysis of the amine hydrochloride salt by GC is challenging due to its low volatility and thermal lability. To analyze by GC, the amine must be regenerated by treatment with a base, followed by extraction into an organic solvent.[10][11]

High-Performance Liquid Chromatography (HPLC) HPLC is a more suitable technique for the analysis of amine salts.

-

Mode: Reversed-phase HPLC is typically used.

-

Column: A C18 or C8 column is appropriate.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.

Applications in Research and Drug Development

This compound serves as a versatile building block, providing a scaffold that can be elaborated into more complex molecules with potential biological activity.[1]

Role as a Synthetic Intermediate

The primary amine functionality is a key reactive handle for a multitude of chemical transformations, including:

-

Amide and sulfonamide formation

-

Reductive amination to form secondary or tertiary amines

-

Participation in "click chemistry" reactions after suitable derivatization[12]

The cyclohexyloxy group modifies the lipophilicity of the molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Pharmacological Significance

While specific biological activity for this compound is not widely reported, its structural motifs are present in various classes of therapeutic agents. For instance, many centrally acting drugs, including antidepressants and agents for neurological disorders, contain cyclohexyl and ethylamine or related pharmacophores.[2][13] The combination of these groups in a single, simple scaffold makes it an attractive starting point for library synthesis in lead discovery campaigns.

Caption: Role as a starting material in a drug discovery pipeline.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many amine hydrochlorides, it may cause irritation to the skin, eyes, and respiratory system.[6][7] Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- Journal of Chromatographic Science. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]

- PubChem. 2-(Cyclohexyloxy)ethylamine | C8H17NO | CID 16789183. [Link]

- MySkinRecipes. This compound. [Link]

- PubMed. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]

- ACS Publications.

- ResearchGate. N NMR AND JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS EXPERIMENTAL AND THEORETICAL 2-(1-S. [Link]

- ResearchGate.

- Organic Syntheses. 2-cyclohexyloxyethanol. [Link]

- Organic Syntheses. n,n-dimethylcyclohexylmethylamine. [Link]

- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

- Scribd. Amines Detection Methods Guide. [Link]

- Patsnap. Synthesis method of 2-(1-cyclohexenyl) ethylamine. [Link]

- LookChem. 2-cyclohexyl-ethylamine hydrochloride cas no.4442-85-7. [Link]

- NIST WebBook. 2-(1-Cyclohexenyl)ethylamine. [Link]

- PrepChem.com. Synthesis of 2-Cyclohexylaminophenol hydrochloride. [Link]

- ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

- RSC Publishing. Organic & Biomolecular Chemistry. [Link]

- PubMed. Recent applications of click chemistry in drug discovery. [Link]

- PubMed. De novo synthesis of polyhydroxyl aminocyclohexanes. [Link]

- Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2. [Link]

- PubChem. 2-(Diphenylmethoxy)ethylamine | C15H17NO | CID 36060. [Link]

- Google Patents.

- NIST WebBook. 2-Cyclohexylcyclohexanol. [Link]

- NIST WebBook. 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(cyclohexyloxy)ethan-1-amine hydrochloride 97% | CAS: 1193387-70-0 | AChemBlock [achemblock.com]

- 4. 1193387-70-0|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(Cyclohexyloxy)ethylamine | C8H17NO | CID 16789183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Cyclohexyloxy)ethylamine Hydrochloride (CAS: 1193387-70-0)

This document provides a comprehensive technical overview of 2-(Cyclohexyloxy)ethylamine hydrochloride, a versatile chemical intermediate with significant potential in research and development. Designed for researchers, chemists, and drug development professionals, this guide synthesizes fundamental properties, practical methodologies, and prospective applications, grounding all claims in verifiable scientific context.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry. Its structure incorporates a lipophilic cyclohexyl ether moiety and a hydrophilic primary amine hydrochloride salt, granting it a unique solubility and reactivity profile. These features make it an attractive starting point for the synthesis of more complex molecules, particularly within the pharmaceutical and material science sectors.[1]

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1193387-70-0 | [1][2][3][4] |

| IUPAC Name | 2-(cyclohexyloxy)ethan-1-amine hydrochloride | [3] |

| Molecular Formula | C₈H₁₈ClNO | [1][2][3][4] |

| Molecular Weight | 179.69 g/mol | [1][2][3][5] |

| SMILES | NCCOC1CCCCC1.[H]Cl | [2][3] |

| Purity | Typically ≥95% | [1][5] |

| Storage | Store at room temperature in a dry, inert atmosphere. |[1][2] |

Caption: Chemical structure of this compound.

Section 2: Synthesis and Purification Strategy

While specific, peer-reviewed synthesis routes for this exact compound are not widely published, a logical and efficient pathway can be devised based on fundamental organic chemistry principles, such as the Williamson ether synthesis followed by amination and salt formation. This approach offers high yields and utilizes readily available starting materials.

Rationale for Synthetic Choice: The Williamson ether synthesis is a robust and well-established method for forming ether linkages. Following this with the introduction of the amine allows for a convergent synthesis. The final step, formation of the hydrochloride salt, is critical for improving the compound's stability, crystallinity, and handling characteristics, which is a standard practice for amine-containing pharmaceutical intermediates.

Caption: Representative workflow for the synthesis of the target compound.

Representative Laboratory Synthesis Protocol:

-

Step 1: Ether Formation: To a solution of cyclohexanol in a suitable aprotic solvent like THF, add a strong base such as sodium hydride (NaH) portion-wise at 0°C to form the corresponding alkoxide.

-

Step 2: Alkylation: Add 2-bromoethanol to the reaction mixture and allow it to warm to room temperature, stirring overnight to form the intermediate, 2-(cyclohexyloxy)ethanol.

-

Step 3: Conversion to Amine: Convert the hydroxyl group of the intermediate to a better leaving group (e.g., by tosylation). Subsequent reaction with sodium azide followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) yields the free base, 2-(cyclohexyloxy)ethylamine.

-

Step 4: Hydrochloride Salt Formation: Dissolve the purified free base in a solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) to precipitate the hydrochloride salt.

-

Step 5: Purification: Collect the resulting solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Section 3: Applications in Research and Development

The true value of this compound lies in its utility as a versatile building block.[1] Its distinct structural components can be strategically employed to impart desired properties to target molecules.

-

Pharmaceutical Intermediate: The primary application is in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The cyclohexyl group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate. The primary amine serves as a crucial reactive handle for building out more complex molecular architectures through amide bond formation, reductive amination, or other nucleophilic reactions.

-

Linker Technology in Advanced Therapeutics: The structure is highly analogous to linkers used in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] This compound can serve as a foundational piece of the linker connecting the target-binding moiety (warhead) to the E3 ligase-binding ligand.

Caption: Conceptual use as a linker core in bifunctional molecules.

-

Other Industrial Applications: The amphiphilic nature of this molecule suggests potential use in the formulation of specialized surfactants and emulsifiers.[1] Additionally, the amine functionality makes it a candidate for development as a corrosion inhibitor, where it can form a protective film on metal surfaces.[1]

Section 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach is recommended for comprehensive characterization.

Table 2: Recommended Analytical Methods

| Technique | Purpose |

|---|---|

| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. |

| FT-IR Spectroscopy | Identification of key functional groups (N-H, C-O, C-H). |

| HPLC/UPLC | Purity assessment and quantification of impurities. |

| Ion Chromatography (IC) | Accurate quantification of the amine salt.[7] |

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard approach for assessing the purity of the final compound. The weak basicity of the amine necessitates the use of a buffered mobile phase for good peak shape.

-

Column Selection: A C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size) is a robust starting point.[8]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier is crucial for suppressing silanol interactions and ensuring protonation of the amine for good chromatography.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV at 210-220 nm (where the amine may have some absorbance) or, ideally, using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute any less polar impurities.

-

-

Data Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1193387-70-0 should always be consulted, data from structurally related amine hydrochlorides indicate that this compound should be handled with care. The primary hazards are associated with its corrosive nature.[9][10][11]

Table 3: Anticipated GHS Hazard Profile

| Pictogram | Hazard Class | Hazard Statement |

|---|

|

| Skin Corrosion/Irritation, Category 1B/1C | H314: Causes severe skin burns and eye damage.[10][11] | | | Acute Toxicity (Oral/Dermal), Category 4 | H302 + H312: Harmful if swallowed or in contact with skin. | | | Reproductive Toxicity, Category 2 (Suspected) | H361: Suspected of damaging fertility or the unborn child.[9] |Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10]

-

Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]

-

Storage: Keep the container tightly closed in a dry place, away from strong oxidizing agents and acids.[1]

References

- MySkinRecipes. This compound.

- CHEMTRON SUPPLY CORPORATION. Safety Data Sheet.

- ChemWhat. 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE CAS#: 4442-85-7.

- BLD Pharmatech Co., Ltd. This compound | 1193387-70-0.

- PubChem. 2-(Cyclohexyloxy)ethylamine | C8H17NO | CID 16789183.

- Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.

- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

- TSI Journals. Validated TLC-Densitometric Method for Determination of Amprolium Hydrochloride and Ethopabate in Veterinary Preparation.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1193387-70-0|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(cyclohexyloxy)ethan-1-amine hydrochloride 97% | CAS: 1193387-70-0 | AChemBlock [achemblock.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Buy 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride | 1035373-85-3 [smolecule.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-(Cyclohexyloxy)ethylamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)ethylamine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and materials science. The guide details the compound's fundamental properties, outlines a robust synthesis protocol based on the Williamson ether synthesis, and provides in-depth characterization data. Furthermore, it explores the compound's role as a valuable building block in organic synthesis and its emerging applications in drug discovery, offering a critical resource for researchers and developers in the field.

Introduction

This compound is an organic salt that has garnered interest as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a cyclohexyl ether moiety and a primary amine, provides a unique combination of lipophilicity and reactive functionality. This makes it a valuable precursor for the development of novel therapeutic agents and specialized materials. This guide aims to provide a detailed technical resource for professionals working with this compound, covering its synthesis, characterization, and potential applications.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Weight | 179.69 g/mol | [1] |

| Molecular Formula | C₈H₁₈ClNO | [1] |

| IUPAC Name | 2-(cyclohexyloxy)ethan-1-amine hydrochloride | [1] |

| CAS Number | 1193387-70-0 | [1] |

| Appearance | White crystalline solid (predicted) | [2] |

| Solubility | Soluble in water | [2] |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4][5] This SN2 reaction is well-suited for preparing both symmetrical and unsymmetrical ethers.[3][5]

Synthesis Workflow

The overall synthetic strategy involves the deprotonation of cyclohexanol to form a cyclohexoxide intermediate, which then acts as a nucleophile to displace a leaving group from a protected 2-aminoethyl halide. A final deprotection and salt formation step yields the desired product.

Caption: Williamson Ether Synthesis Workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Cyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

N-Boc-2-chloroethylamine

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of Sodium Cyclohexoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclohexanol (1.0 eq.) in anhydrous THF to the cooled suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

SN2 Reaction: To the freshly prepared sodium cyclohexoxide solution, add N-Boc-2-chloroethylamine (1.0 eq.) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification of the Intermediate: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(cyclohexyloxy)ethylamine. Purify the crude product by flash column chromatography.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-2-(cyclohexyloxy)ethylamine in a minimal amount of diethyl ether. To this solution, add an excess of 4M HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.

-

Isolation of the Final Product: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound as a white solid.

Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the two methylene groups of the ethyl chain, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the cyclohexyl ring and the ethylamine moiety.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-O stretching of the ether linkage.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to its bifunctional nature.

As a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The cyclohexyl group can enhance the lipophilicity of a drug molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine provides a reactive handle for further chemical modifications, allowing for the introduction of various pharmacophores. While specific examples in publicly available literature are limited, analogous structures are prevalent in medicinal chemistry.

Role in PROTACs and Linker Chemistry

A notable application for similar bifunctional molecules is in the design of Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are novel therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two active moieties connected by a chemical linker. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride, a related compound, is used as a linker in PROTAC design.[6] The amine group of this compound provides a convenient attachment point for one of the active ends of a PROTAC, while the cyclohexyl ether portion can be incorporated into the linker to modulate its length, rigidity, and solubility.

Caption: Conceptual diagram of a PROTAC utilizing a linker derived from a bifunctional amine.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is predicted to be an irritant to the skin, eyes, and respiratory system.[2] Therefore, handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of pharmaceutical development. Its straightforward synthesis via the Williamson ether synthesis, combined with its unique structural features, makes it an attractive building block for the creation of novel and complex molecules. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to leverage its potential in their scientific endeavors.

References

- Williamson Ether Synthesis. (n.d.). University of Houston-Downtown.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Khan Academy. (n.d.). Williamson ether synthesis.

- PubChem. (n.d.). 2-(Cyclohexyloxy)ethylamine.

- BYJU'S. (n.d.). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

Sources

- 1. 2-(cyclohexyloxy)ethan-1-amine hydrochloride 97% | CAS: 1193387-70-0 | AChemBlock [achemblock.com]

- 2. guidechem.com [guidechem.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Buy 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride | 1035373-85-3 [smolecule.com]

Unveiling the Putative Mechanism of Action of 2-(Cyclohexyloxy)ethylamine Hydrochloride: A Technical Guide for Preclinical Research

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel chemical entity, 2-(Cyclohexyloxy)ethylamine hydrochloride. In the absence of direct pharmacological data, this document leverages structural-activity relationships (SAR) with known psychoactive compounds, particularly arylcyclohexylamines and phenethylamines, to propose a plausible biological target profile. We postulate that this compound may function as a modulator of monoaminergic and glutamatergic neurotransmission. To rigorously test this hypothesis, this guide provides a comprehensive, step-by-step experimental framework for research scientists and drug development professionals. The protocols detailed herein are designed to be self-validating, offering a clear path to elucidating the compound's pharmacological identity.

Introduction: Deconstructing the Enigma of a Novel Moiety

This compound is a synthetic compound primarily documented as a chemical intermediate.[1] Its structural architecture, featuring a cyclohexyl ring linked via an ether to an ethylamine side chain, suggests potential interactions with biological targets in the central nervous system (CNS). The ethylamine backbone is a common feature in many neuroactive compounds, including phenethylamine and its derivatives, which are known to interact with monoamine transporters.[[“]][3] Furthermore, the bulky cyclohexyl group could confer properties similar to those of arylcyclohexylamines, a class of compounds known for their interaction with the N-methyl-D-aspartate (NMDA) receptor.[4][5]

Given the current void in the scientific literature regarding the specific biological activity of this compound, this guide puts forth a primary hypothesis:

Primary Hypothesis: this compound possesses a dual mechanism of action, functioning as both an inhibitor of monoamine reuptake (targeting dopamine, norepinephrine, and/or serotonin transporters) and as an antagonist of the NMDA receptor.

This guide will now proceed to outline a comprehensive research program to systematically investigate this hypothesis.

Structural Analysis and Physicochemical Properties

The molecular structure of this compound is the cornerstone of our mechanistic hypothesis.

-

Ethylamine Moiety: This functional group is a well-established pharmacophore for interaction with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6]

-

Cyclohexyloxy Group: This lipophilic group may influence the compound's ability to cross the blood-brain barrier and could play a crucial role in binding to the proposed targets. Its steric bulk is analogous to the aryl group in arylcyclohexylamines, which is critical for their activity at the NMDA receptor.[7]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1193387-70-0 | [8][9] |

| Molecular Formula | C₈H₁₈ClNO | [1] |

| Molecular Weight | 179.69 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in water | Inferred from hydrochloride salt form |

Hypothesized Signaling Pathways and Mechanisms of Action

Based on its structural components, we propose two primary signaling pathways that this compound may modulate.

Modulation of Monoaminergic Neurotransmission

We hypothesize that the ethylamine portion of the molecule interacts with monoamine transporters, inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT) from the synaptic cleft. This would lead to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

Figure 1: Hypothesized Monoaminergic Modulation

Antagonism of the NMDA Receptor

Drawing parallels with arylcyclohexylamines like PCP and ketamine, we propose that the cyclohexyloxy group facilitates the binding of the compound to the NMDA receptor, likely at a site within the ion channel pore, leading to non-competitive antagonism.[4][5][10] This would block the influx of Ca²⁺ ions, thereby dampening glutamatergic signaling.

Figure 2: Hypothesized NMDA Receptor Antagonism

Experimental Workflow for Mechanism of Action Elucidation

To systematically test our dual-action hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro target engagement to in vivo behavioral outcomes.

Figure 3: Overall Experimental Workflow

In Vitro Target Engagement and Functional Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human monoamine transporters (hDAT, hNET, hSERT) and the NMDA receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either hDAT, hNET, or hSERT, or from rat brain tissue rich in these transporters (e.g., striatum for DAT).[11] For the NMDA receptor, use membranes from rat cortical tissue.

-

Competitive Binding Assay:

-

In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT, and [³H]MK-801 for the NMDA receptor).[11]

-

Add increasing concentrations of this compound.

-

Incubate to allow for binding equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[12]

-

Wash filters with ice-cold buffer.

-

Measure radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor).

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into presynaptic terminals.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from specific regions of the rodent brain (e.g., striatum for dopamine, cortex for norepinephrine and serotonin).[13][14]

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound.

-

Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow uptake to proceed for a short, defined period.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

-

Detection and Analysis:

-

Lyse the synaptosomes and measure the radioactivity taken up using a scintillation counter.[15]

-

Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

-

Objective: To directly assess the effect of this compound on NMDA receptor function.

Protocol:

-

Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) expressing recombinant NMDA receptors.[16][17]

-

Whole-Cell Recording:

-

Compound Application:

-

After establishing a stable baseline of NMDA receptor currents, apply this compound at various concentrations to the bath solution.

-

Measure the effect on the amplitude of the NMDA receptor-mediated currents.

-

-

Data Analysis:

-

Construct a concentration-response curve to determine the IC₅₀ for the inhibition of NMDA receptor currents.

-

In Vivo Behavioral Pharmacology

Objective: To evaluate the in vivo effects of this compound on behaviors relevant to its hypothesized mechanisms of action, such as locomotor activity and depressive-like states.

Objective: To assess the effect of the compound on general locomotor activity and exploratory behavior in mice. This is crucial to ensure that effects in other behavioral tests are not due to sedation or hyperactivity.[20][21]

Protocol:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.[21]

-

Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Testing: Place each mouse into the center of an open field arena (e.g., 50 x 50 cm).[20]

-

Data Collection: Use a video-tracking system to record the mouse's activity for a set duration (e.g., 10-30 minutes).[22]

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Objective: To screen for potential antidepressant-like activity. These tests measure "behavioral despair" in rodents, which is reliably reversed by clinically effective antidepressants.[9][23]

Forced Swim Test Protocol:

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[24][25]

-

Procedure: Place the mouse in the water for a 6-minute session.[25]

-

Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[26]

Tail Suspension Test Protocol:

-

Apparatus: An enclosed chamber where the mouse can be suspended by its tail.[1][27]

-

Procedure: Suspend the mouse by its tail using adhesive tape for a 6-minute session.[28][29]

-

Scoring: Measure the total time the mouse remains immobile. A reduction in immobility suggests antidepressant-like properties.[29]

Data Interpretation and Expected Outcomes

The data generated from this experimental workflow will allow for a comprehensive evaluation of the proposed mechanism of action.

| Experiment | Parameter | Outcome Supporting Hypothesis |

| Radioligand Binding | Kᵢ (nM) | Low nanomolar affinity for DAT, NET, SERT, and/or the NMDA receptor. |

| Synaptosomal Uptake | IC₅₀ (nM) | Potent inhibition of dopamine, norepinephrine, and/or serotonin uptake. |

| Patch-Clamp | IC₅₀ (µM) | Concentration-dependent inhibition of NMDA receptor-mediated currents. |

| Open Field Test | Distance Traveled | Dose-dependent increase in locomotor activity (if primarily a monoamine reuptake inhibitor) or no significant change at doses effective in other tests. |

| FST & TST | Immobility Time | Significant reduction in immobility time compared to vehicle-treated controls. |

Conclusion

The structural features of this compound provide a compelling rationale for investigating its potential as a dual-action modulator of monoaminergic and glutamatergic systems. The experimental framework detailed in this guide offers a robust and scientifically rigorous approach to test this hypothesis. By systematically progressing from in vitro target identification to in vivo behavioral characterization, researchers can effectively elucidate the pharmacological profile of this novel compound, paving the way for potential future therapeutic development. The successful validation of the proposed mechanism would position this compound as a promising lead compound for CNS disorders where both monoaminergic and glutamatergic dysregulation are implicated.

References

- Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). NCBI.

- This compound. (n.d.). MySkinRecipes.

- Tail suspension test. (n.d.). Wikipedia.

- The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE.

- Tail Suspension. (n.d.). Maze Engineers.

- Arylcyclohexylamine. (n.d.). Wikipedia.

- The Tail Suspension Test. (n.d.). NCBI.

- Locomotion Activity Measurement in an Open Field for Mice. (n.d.). Bio-protocol.

- Arylcyclohexylamines. (n.d.). PsychonautWiki.

- Arylcyclohexylamine. (n.d.). Wikiwand.

- The Mouse Forced Swim Test. (n.d.). NCBI.

- Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (n.d.). NCBI.

- Locomotion test for mice v1. (n.d.). ResearchGate.

- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). MDPI.

- Rodent models in depression research: Classical strategies and new directions. (n.d.). Taylor & Francis Online.

- The Forced Swim Test as a Model of Depressive-like Behavior. (2015). NCBI.

- Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014). JoVE.

- Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. (n.d.). PubMed.

- Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries.

- Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. (2013). NCBI.

- Behavioral Assessment of Antidepressant Activity in Rodents. (n.d.). ResearchGate.

- Uptake and release of neurotransmitters. (n.d.). PubMed.

- What is Phenethylamine (PEA) mechanism of action? (n.d.). Consensus.

- Phenethylamine. (n.d.). Wikipedia.

- Substituted phenethylamine. (n.d.). Wikipedia.

- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments.

- Crude synaptosome preparation and glutamate uptake assay. (n.d.). Bio-protocol.

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). NCBI.

- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). ResearchGate.

- Details for Phenethylamines. (n.d.). UNODC.

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). NCBI.

- Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. (n.d.). NCBI.

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). Biomolecules & Therapeutics.

- patch-clamp-protocol-final.pdf. (n.d.).

- Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

Sources

- 1. protocols.io [protocols.io]

- 2. consensus.app [consensus.app]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Arylcyclohexylamine - Wikiwand [wikiwand.com]

- 8. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 22. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 23. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. maze.conductscience.com [maze.conductscience.com]

- 28. Tail suspension test - Wikipedia [en.wikipedia.org]

- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]

A Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexyloxy)ethylamine Hydrochloride

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-(Cyclohexyloxy)ethylamine hydrochloride (CAS No: 1193387-70-0).[1][2][3] This guide emphasizes the principles behind the spectroscopic techniques, predictive analysis of the expected data based on the molecular structure, and detailed protocols for data acquisition and interpretation.

Introduction: The Importance of Spectroscopic Characterization

In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule. This guide will focus on this compound, a compound with potential applications as a building block in organic synthesis.[4][5]

The hydrochloride salt form of this amine is common in pharmaceutical applications to improve stability and solubility. It is crucial to understand how the presence of the hydrochloride affects the spectroscopic data, particularly in NMR and IR spectroscopy.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is to examine the chemical structure of the target molecule.

Molecular Formula: C₈H₁₈ClNO[2] Molecular Weight: 179.69 g/mol [1][2][3]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are deshielded and will likely exchange with any residual water in the solvent, leading to a broad signal. |

| ~3.8-4.0 | Triplet | 2H | -O-CH₂-CH₂-NH₃⁺ | These protons are adjacent to the oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift. They will be split by the adjacent -CH₂-NH₃⁺ protons. |

| ~3.5-3.7 | Multiplet | 1H | Cyclohexyl -CH-O- | The proton on the carbon bearing the ether oxygen is deshielded. It will appear as a multiplet due to coupling with the four adjacent protons on the cyclohexane ring. |

| ~3.1-3.3 | Triplet | 2H | -O-CH₂-CH₂-NH₃⁺ | These protons are adjacent to the ammonium group and will be shifted downfield. They will be split into a triplet by the neighboring -O-CH₂- protons. |

| ~1.2-2.0 | Multiplet | 10H | Cyclohexyl -CH₂- | The remaining ten protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~75-80 | Cyclohexyl -CH-O- | The carbon attached to the electronegative oxygen will be the most downfield of the sp³ carbons. |

| ~65-70 | -O-CH₂-CH₂-NH₃⁺ | This carbon is also attached to the oxygen and will be significantly deshielded. |

| ~40-45 | -O-CH₂-CH₂-NH₃⁺ | The carbon adjacent to the ammonium group is deshielded, but to a lesser extent than the oxygen-bound carbons. |

| ~30-35 | Cyclohexyl -CH₂- (adjacent to -CH-O-) | The carbons on the cyclohexane ring adjacent to the ether linkage. |

| ~20-25 | Cyclohexyl -CH₂- | The remaining carbons of the cyclohexane ring. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3000-2800 | N-H stretch (in -NH₃⁺) | Strong, broad | The stretching vibrations of the N-H bonds in the ammonium salt will appear as a broad band. |

| 2950-2850 | C-H stretch (aliphatic) | Strong | Characteristic stretching of C-H bonds in the ethyl and cyclohexyl groups. |

| ~1600 & ~1500 | N-H bend (in -NH₃⁺) | Medium | Asymmetric and symmetric bending vibrations of the ammonium group. |

| 1470-1440 | C-H bend (in -CH₂-) | Medium | Scissoring and bending vibrations of the methylene groups. |

| ~1100 | C-O-C stretch (ether) | Strong | The characteristic stretching vibration of the ether linkage. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Protocol for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, we expect to see the molecular ion of the free base.

-

[M+H]⁺: The protonated molecule of the free base (C₈H₁₇NO). The calculated monoisotopic mass is 143.1310.[6] Therefore, we expect a major peak at m/z = 144.1383 .

Predicted Fragmentation Pattern

The protonated molecule can undergo fragmentation in the mass spectrometer. Key predicted fragments include:

-

Loss of ammonia (NH₃): [M+H - NH₃]⁺ at m/z = 127.1274.

-

Cleavage of the C-O bond: This could lead to a cyclohexyl cation fragment at m/z = 83.0855 or a protonated aminoethoxy fragment at m/z = 62.0597.

-

Loss of the ethylamine side chain: This would result in a cyclohexanol-like fragment.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for LC-MS (ESI+) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but recommended): Inject the sample into a liquid chromatograph (LC) to ensure sample purity before it enters the mass spectrometer. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the [M+H]⁺ ion.

-

MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ion at m/z = 144.1.

-

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound requires a synergistic approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine salt, ether, aliphatic chains), and mass spectrometry verifies the molecular weight and provides fragmentation data that supports the proposed structure. By following the detailed protocols and comparing the acquired data with the predicted spectra outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound.

References

- PubChem. 2-(Cyclohexyloxy)ethylamine | C8H17NO | CID 16789183. [Link]

- MySkinRecipes. This compound. [Link]

- Uluslararası Katılımlı 1. Ulusal Kimya Kongresi. N NMR AND JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS EXPERIMENTAL AND THEORETICAL 2-(1-S. [Link]

- ResearchGate. FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study | Request PDF. [Link]

- PubChem. 2-(1-Cyclohexenyl)ethylamine | C8H15N | CID 76938. [Link]

Sources

- 1. This compound | 1193387-70-0 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound - CAS:1193387-70-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(Cyclohexyloxy)ethylamine | C8H17NO | CID 16789183 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Pharmacological Potential of 2-(Cyclohexyloxy)ethylamine Hydrochloride

Abstract

2-(Cyclohexyloxy)ethylamine hydrochloride is a small molecule with structural motifs—a cyclohexyloxy ring and an ethylamine side chain—that are present in numerous pharmacologically active compounds. While this specific molecule is not extensively characterized in scientific literature, its chemical architecture suggests a high potential for biological activity. This guide outlines a comprehensive, multi-stage research program designed to systematically elucidate the pharmacological profile of this compound. We present a logical, phased approach, beginning with in silico predictive modeling, progressing to targeted in vitro screening, and culminating in preliminary in vivo evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each stage of the investigation.

Introduction: Unveiling Potential from Structure

The quest for novel therapeutics often begins with the identification of chemical scaffolds that possess the potential for specific and potent biological interactions. This compound presents such an opportunity. The ethylamine scaffold is a cornerstone of many neuroactive compounds, including stimulants, antidepressants, and antipsychotics, due to its ability to interact with monoamine transporters and receptors.[1][2][3] The addition of a bulky, lipophilic cyclohexyloxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and modulating receptor affinity and selectivity.

While direct studies on this compound are scarce, its constituent parts are well-represented in established pharmaceuticals. For instance, the ethylamine structure is central to the activity of dopamine and norepinephrine reuptake inhibitors.[2] The cyclohexyl moiety is found in drugs where it contributes to receptor binding and metabolic stability.[4] This structural analogy forms the logical basis for a targeted investigation into its potential as a novel pharmacological agent.

This whitepaper provides a strategic framework for a comprehensive evaluation, beginning with computational methods to predict its properties and guide experimental design, followed by a tiered screening cascade to identify and validate its biological targets.

Phase I: In Silico Profiling and Target Prioritization

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can provide critical insights into the likely ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential biological targets of this compound. Modern computational tools, including machine learning and artificial intelligence, can rapidly screen vast chemical spaces and predict molecular behavior with increasing accuracy.[5][6][7]

Predictive Pharmacokinetic and Toxicity (ADMET) Modeling

The initial step is to model the compound's drug-likeness and potential liabilities. Using the molecule's SMILES string (C1CCC(CC1)OCCN), we can leverage predictive modeling platforms to generate a preliminary ADMET profile.[8]

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 143.23 g/mol | Favorable (within Lipinski's Rule of Five) |

| LogP | ~1.5 - 2.5 | Good balance of hydrophilicity and lipophilicity for oral absorption |

| Aqueous Solubility | Moderately Soluble | Potentially suitable for oral formulation |

| Blood-Brain Barrier Permeability | High Probability | Suggests potential for CNS activity |

| CYP450 Inhibition | Low to Moderate Risk | Requires experimental validation |

| hERG Inhibition | Low Predicted Risk | Favorable preliminary cardiac safety profile |

| Oral Bioavailability | > 80% (Predicted) | High potential for oral administration |

Note: These values are predictive and require experimental verification.

Target Prediction via Structural Homology and Pharmacophore Screening

By comparing the structure of this compound to databases of known ligands, we can identify potential protein targets. The primary hypothesis, based on the ethylamine moiety, is an interaction with monoamine systems.

Key Predicted Target Classes:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Monoamine Oxidase (MAO): MAO-A and MAO-B enzymes.

-

Adrenergic and Dopaminergic Receptors: Potential for agonist or antagonist activity at D1/D2-like and alpha/beta-adrenergic receptors.[1]

This in silico phase provides a data-driven foundation for designing an efficient and targeted in vitro screening strategy. The high predicted blood-brain barrier permeability strongly suggests prioritizing targets within the central nervous system.

Phase II: In Vitro Screening and Mechanism of Action Elucidation

The insights gained from computational modeling must be validated through rigorous experimental testing. This phase focuses on confirming the predicted biological activities and determining the compound's mechanism of action at the molecular level.

Primary Screening: Broad Target Panel

A broad-based primary screen is the most efficient method to quickly identify the compound's primary targets and rule out off-target activities. A commercially available panel, such as the Eurofins SafetyScreen44 or similar, is recommended. This will test the compound at a standard concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters.

Secondary Screening: Elucidating the Mechanism of Action

Based on the results of the primary screen and our initial hypothesis, secondary assays will focus on the most promising targets, likely within the monoamine system.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol is designed to determine if this compound inhibits the reuptake of dopamine, norepinephrine, or serotonin.

-

Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Culture cells to ~90% confluency in appropriate media.

-

Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Add the compound dilutions to the cells and pre-incubate for 15 minutes at 37°C. Include a vehicle control and a known inhibitor (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT) as a positive control.

-

Radioligand Addition: Add a mixture of a tritiated substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to the wells.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.

-

Quantification: Measure the amount of radioligand taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.